2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene
Brand Name: Vulcanchem
CAS No.: 913721-79-6
VCID: VC16924414
InChI: InChI=1S/C15H15N3O2/c1-19-14-8-7-13(12-5-3-2-4-6-12)11-15(14)20-10-9-17-18-16/h2-8,11H,9-10H2,1H3
SMILES:
Molecular Formula: C15H15N3O2
Molecular Weight: 269.30 g/mol

2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene

CAS No.: 913721-79-6

Cat. No.: VC16924414

Molecular Formula: C15H15N3O2

Molecular Weight: 269.30 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene - 913721-79-6

Specification

CAS No. 913721-79-6
Molecular Formula C15H15N3O2
Molecular Weight 269.30 g/mol
IUPAC Name 2-(2-azidoethoxy)-1-methoxy-4-phenylbenzene
Standard InChI InChI=1S/C15H15N3O2/c1-19-14-8-7-13(12-5-3-2-4-6-12)11-15(14)20-10-9-17-18-16/h2-8,11H,9-10H2,1H3
Standard InChI Key GUYPSRHDSFTPAI-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=CC=CC=C2)OCCN=[N+]=[N-]

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound features a central benzene ring substituted at the 1-position with a methoxy group (OCH3-\text{OCH}_3) and at the 4-position with a phenyl group (C6H5-\text{C}_6\text{H}_5). The 2-position is occupied by an azidoethoxy chain (OCH2CH2N3-\text{OCH}_2\text{CH}_2\text{N}_3), which introduces reactivity through the terminal azide group. The IUPAC name, 2-(2-azidoethoxy)-1-methoxy-4-phenylbenzene, reflects this substitution pattern.

Key spectroscopic identifiers include:

  • Canonical SMILES: COC1=C(C=C(C=C1)C2=CC=CC=C2)OCCN=[N+]=[N]\text{COC}_1=\text{C}(\text{C}=\text{C}(\text{C}=\text{C}_1)\text{C}_2=\text{CC}=\text{CC}=\text{C}_2)\text{OCCN}=[\text{N}+]=[\text{N}-]

Physicochemical Data

PropertyValue
Molecular FormulaC15H15N3O2\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight269.30 g/mol
CAS Number913721-79-6
PubChem CID11994922
SolubilityNot fully characterized

The azido group (N3-\text{N}_3) confers thermal instability, necessitating storage at low temperatures and avoidance of mechanical shock.

Synthesis and Reaction Pathways

Conventional Synthetic Approaches

The compound is typically synthesized via multi-step organic reactions. A common route involves:

  • Etherification: Coupling a phenol derivative with 2-azidoethanol under Mitsunobu conditions (PPh3\text{PPh}_3, DIAD $$) to install the azidoethoxy chain .

  • Functionalization: Introducing the methoxy and phenyl groups through Friedel-Crafts alkylation or Ullman coupling.

For example, a benzoic acid derivative can be esterified with 6-chlorohexanol under Mitsunobu conditions to yield intermediates, which are subsequently functionalized with azides .

Applications in Organic and Materials Chemistry

Click Chemistry

The azido group participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of click chemistry. This enables:

  • Bioconjugation: Labeling biomolecules (e.g., proteins, DNA) without catalysts.

  • Polymer Synthesis: Creating cross-linked hydrogels and dendrimers with controlled architectures.

Materials Science

Azido-functionalized aromatics are precursors to:

  • Energetic Materials: High-nitrogen compounds for propellants.

  • Surface Functionalization: Self-assembled monolayers (SAMs) on metals or oxides.

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